The compound 13-Ethyl-11-methylenegon-4-en-17-one has been the subject of various studies due to its significance in the synthesis of pharmacologically active steroids. This compound is a key intermediate in the production of desogestrel, a synthetic progestin used in hormonal contraceptives. The research on this compound extends to its structural characterization, reactivity under different conditions, and its biological effects when substituted in certain positions.
In the pharmaceutical field, 13-ethyl-11-methylenegon-4-en-17-one serves as a precursor in the synthesis of desogestrel. Desogestrel is a third-generation progestin with a high potency and favorable pharmacokinetic profile, making it a valuable component of contraceptive pills. The structural assignments and reactivity studies of this compound provide essential knowledge for the development and optimization of synthetic routes for desogestrel and related compounds1.
The biological effects of 13-ethyl-11-methylenegon-4-en-17-one derivatives have been compared to those of norethisterone, a well-known synthetic progestin. The 13beta-ethyl group, in particular, has shown to be a potent progestin with significant antiestrogen and androgenic effects. It also exhibits a favorable ratio of progestational to androgen potency, suggesting its potential as a therapeutic agent with minimal androgenicity. These findings highlight the importance of the 13-ethyl substitution in modulating the biological activity of gonane derivatives2.
The comparative biological studies indicate that 13beta-ethyl-17alpha-ethynyl-17beta-hydroxygon-4-en-3-one, a derivative of 13-ethyl-11-methylenegon-4-en-17-one, could be a promising candidate for therapeutic applications due to its potent progestational activity and oral efficacy. Its low androgenicity makes it an attractive option for hormonal therapies, potentially expanding its use beyond contraceptive applications2.
The synthesis of (8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one typically involves multi-step organic reactions.
Methods:
Technical details often involve controlling reaction conditions such as temperature and pH to favor specific pathways and minimize by-products.
The molecular structure of (8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one can be described as follows:
Data:
The compound can undergo various chemical reactions typical for steroid-like structures:
Reactions:
Technical details regarding these reactions include specific reagents and conditions that optimize yields and selectivity.
The mechanism of action for (8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one is not fully elucidated but is likely related to its interaction with biological receptors:
Process:
Data on its specific interactions would require further biochemical studies to clarify its role in biological systems.
The physical and chemical properties of (8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one include:
Physical Properties:
Chemical Properties:
Relevant data would include stability under various conditions (e.g., light sensitivity or temperature stability).
This compound has potential applications in various scientific fields:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7